2-Nitro-1H-pyrrol-1-ol 2-Nitro-1H-pyrrol-1-ol
Brand Name: Vulcanchem
CAS No.: 657392-07-9
VCID: VC16804001
InChI: InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H
SMILES:
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol

2-Nitro-1H-pyrrol-1-ol

CAS No.: 657392-07-9

Cat. No.: VC16804001

Molecular Formula: C4H4N2O3

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-1H-pyrrol-1-ol - 657392-07-9

Specification

CAS No. 657392-07-9
Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
IUPAC Name 1-hydroxy-2-nitropyrrole
Standard InChI InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H
Standard InChI Key FBCDLNMAOOXTGF-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

2-Nitro-1H-pyrrole (C₄H₄N₂O₂) belongs to the class of nitroazoles, characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The IUPAC name derives from the nitro substituent at the 2-position of the 1H-pyrrole backbone . Its SMILES notation (C1=CNC(=C1)N+[O-]) and InChIKey (FTBBGQKRYUTLMP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight112.09 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point267.9 ± 13.0°C at 760 mmHg
Flash Point115.8 ± 19.8°C
LogP0.60
Vapor Pressure0.0 ± 0.5 mmHg at 25°C

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The preparation of 2-Nitro-1H-pyrrole typically involves nitration of pyrrole derivatives. A notable method employs chloroacetone and 1,4-phenylenediamine to form 1,4-bis[(2-oxopropyl)amino]benzene, which undergoes cyclization with dimethylformamide dimethylacetal (DMFDMA) to yield polysubstituted pyrroles . Gold-catalyzed nitro-Mannich/hydroamination cascades offer an alternative one-pot synthesis route, achieving yields up to 79% under optimized conditions .

Functionalization Reactions

The nitro group at the 2-position activates the pyrrole ring for electrophilic substitution. For example:

  • Cycloaddition: Reacts with ylidenemalononitriles to form 5-acetyl-2-amino-4-aryl-pyrrole carbonitriles .

  • Condensation: With malononitrile, it generates 2-amino-4-methyl-1H-pyrrol-3-carbonitrile derivatives, confirmed via IR (2187 cm⁻¹ CN stretch) and NMR (δ 6.85–6.53 ppm pyrrole protons) .

Physicochemical Behavior and Stability

Thermal Properties

The compound exhibits moderate thermal stability, decomposing above 250°C. Its boiling point of 267.9°C suggests suitability for high-temperature reactions, though the flash point of 115.8°C necessitates cautious handling to prevent combustion.

Solubility and Partitioning

With a LogP of 0.60 , 2-Nitro-1H-pyrrole demonstrates moderate lipophilicity, favoring polar aprotic solvents like dimethyl sulfoxide (DMSO). Aqueous solubility remains limited (0.0 ± 0.5 mmHg vapor pressure at 25°C) , complicating biological assays without cosolvents.

Applications in Pharmaceutical and Materials Chemistry

Antibacterial Agents

Bispyrrole derivatives synthesized from 2-Nitro-1H-pyrrole show marked activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Escherichia coli (MIC 16–32 µg/mL) . The nitro group enhances membrane permeability, while the pyrrole core disrupts bacterial DNA gyrase.

Organic Electronics

The conjugated π-system and electron-withdrawing nitro group make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .

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